REACTION_CXSMILES
|
ClC(Cl)C(F)(F)C(F)(F)C(F)(F)F.[F:14][C:15]([F:25])([C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])[CH2:16][OH:17].[C:26]1([CH3:36])[CH:31]=[CH:30][C:29]([S:32](Cl)(=[O:34])=[O:33])=[CH:28][CH:27]=1>>[F:14][C:15]([F:25])([C:18]([F:23])([F:24])[C:19]([F:20])([F:21])[F:22])[CH2:16][O:17][S:32]([C:29]1[CH:30]=[CH:31][C:26]([CH3:36])=[CH:27][CH:28]=1)(=[O:34])=[O:33]
|
Name
|
1,1-dichloro-2,2,3,3,4,4,4-heptafluorobutane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(C(F)(F)F)(F)F)(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(C(F)(F)F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are reacted
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COS(=O)(=O)C1=CC=C(C=C1)C)(C(C(F)(F)F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |